2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves the reaction of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with furan-2-carbaldehyde under reflux conditions in methanol. The reaction mixture is heated to reflux temperature, and the product is obtained in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is unique due to its specific combination of the triazole ring and furan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
361165-50-6 |
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Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(14-8-5-4-6-9-14)21-22-18(23)26-12-16(24)20-19-13(2)15-10-7-11-25-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-13+ |
InChI Key |
LSLPFXYDTRHKGL-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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